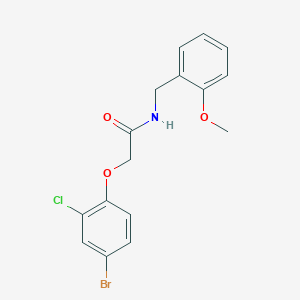![molecular formula C15H24BrNO3 B4949864 N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine, commonly known as "Brompheniramine," is a chemical compound that belongs to the class of antihistamines. It is widely used in scientific research for its ability to inhibit the effects of histamine, a chemical that causes allergic reactions in the body.
Mecanismo De Acción
Brompheniramine works by blocking the histamine receptors in the body, which prevents the effects of histamine from occurring. Histamine is a chemical that is released by the body in response to allergens, and it causes a range of allergic reactions including itching, swelling, and inflammation. By blocking the histamine receptors, Brompheniramine can relieve these symptoms and prevent further allergic reactions.
Biochemical and Physiological Effects:
Brompheniramine has a range of biochemical and physiological effects on the body. It is a potent antihistamine, which means that it can effectively block the effects of histamine in the body. It also has sedative effects, which can help to relieve anxiety and promote sleep. Brompheniramine can also cause dry mouth, blurred vision, and other side effects, which should be considered when using the compound in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brompheniramine has several advantages for lab experiments, including its ability to inhibit the effects of histamine and its sedative effects. However, it also has some limitations, including its potential for side effects and its narrow range of applications. Researchers should carefully consider the advantages and limitations of Brompheniramine before using it in their experiments.
Direcciones Futuras
There are several future directions for the study of Brompheniramine. One area of research is the study of the central nervous system and the effects of histamine on brain function. Another area of research is the study of the blood-brain barrier and the potential for Brompheniramine to cross this barrier and affect brain function. Additionally, researchers may investigate new synthesis methods for Brompheniramine to improve its purity and yield. Overall, the study of Brompheniramine has the potential to lead to new insights into the mechanisms of allergy and inflammation, as well as the central nervous system and brain function.
Métodos De Síntesis
Brompheniramine is synthesized by reacting 2-bromo-4-methylphenol with ethylene oxide and then reacting the resulting product with 3-methoxypropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Brompheniramine is widely used in scientific research for its ability to inhibit the effects of histamine. It is used in various studies related to allergy and inflammation, including the study of asthma, rhinitis, and other allergic disorders. Brompheniramine is also used in the study of the central nervous system, specifically in the study of the blood-brain barrier and the effects of histamine on brain function.
Propiedades
IUPAC Name |
N-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO3/c1-13-4-5-15(14(16)12-13)20-11-10-19-9-7-17-6-3-8-18-2/h4-5,12,17H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIQOGLPWUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4949785.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B4949790.png)
![9-benzyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B4949797.png)
![N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide](/img/structure/B4949801.png)

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4949809.png)


![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)


![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)


